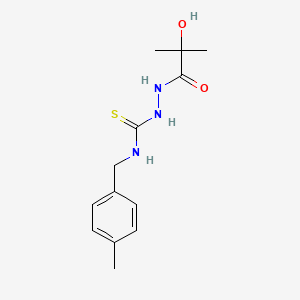
2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamide, also known as HMB-Hydrazide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMB-Hydrazide is a derivative of β-hydroxy β-methylbutyrate (HMB), which is a metabolite of the amino acid leucine.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee is not fully understood. However, it is believed that 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee may also inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth. 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee's neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee's anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has been shown to have a variety of biochemical and physiological effects. In animal models, 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function. 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has also been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has been shown to have low toxicity in animal models. However, one limitation of using 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee. One area of research could be to further investigate 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee's mechanism of action. Another area of research could be to investigate the potential use of 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee in combination with other anticancer agents or neuroprotective agents. Additionally, research could be done to investigate the potential use of 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee in other disease models, such as cardiovascular disease or diabetes.
Aplicaciones Científicas De Investigación
2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has been studied for its potential use as an anticancer agent. Research has shown that 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee inhibits the growth of cancer cells in vitro and in vivo. 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has also been studied for its potential use as a neuroprotective agent. Research has shown that 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee protects neurons from oxidative stress and apoptosis. Additionally, 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee has been studied for its potential use as an anti-inflammatory agent. Research has shown that 2-(2-hydroxy-2-methylpropanoyl)-N-(4-methylbenzyl)hydrazinecarbothioamidee reduces inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(2-hydroxy-2-methylpropanoyl)amino]-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-4-6-10(7-5-9)8-14-12(19)16-15-11(17)13(2,3)18/h4-7,18H,8H2,1-3H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYPIERHADWYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NNC(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4771561.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4771606.png)
![4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B4771612.png)
![N-benzyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4771623.png)

![1-(allylthio)-4-ethyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4771638.png)
![4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4771641.png)